4-(N-BOC-Amino)-1-(isobutyryl)piperidine
Description
Historical Context and Initial Scholarly Reports on Piperidine (B6355638) Derivatives in Chemical Synthesis
The history of piperidine chemistry began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.orgijnrd.org This discovery was independently corroborated by the French chemist Auguste Cahours in 1852. wikipedia.org Early research focused on understanding the structure and reactivity of this fundamental six-membered nitrogenous heterocycle. bgu.ac.il
Industrially, the production of piperidine is achieved through the hydrogenation of pyridine, often utilizing a molybdenum disulfide catalyst. wikipedia.org This process provides a scalable route to the saturated piperidine core, paving the way for the synthesis of a vast array of derivatives. Over the decades, chemists have developed numerous synthetic methodologies, including hydrogenation, cyclization, cycloaddition, and multicomponent reactions, to construct and functionalize the piperidine ring, reflecting its enduring importance in organic synthesis.
Strategic Significance of the Piperidine Structural Motif in Advanced Medicinal Chemistry and Chemical Biology Research
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural products. ijnrd.orgarizona.edu Its prevalence is so significant that it is often referred to as a "privileged scaffold" in drug discovery. Analysis of FDA-approved drugs consistently shows piperidine as one of the most common six-membered heterocyclic rings. researchgate.netrsc.org This widespread use stems from the favorable physicochemical and biological properties that the piperidine ring imparts to a molecule.
Incorporation of a piperidine moiety can influence a compound's lipophilicity, metabolic stability, and aqueous solubility. rsc.orgthieme-connect.com Its three-dimensional, chair-like conformation allows for precise spatial orientation of substituents, which is critical for optimizing binding interactions with biological targets such as enzymes and receptors. researchgate.net Consequently, piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as analgesics, antihistamines, antipsychotics, and anticancer agents. ijnrd.orgarizona.edu The structural motif is present in numerous natural alkaloids with potent biological activity, such as piperine, the fire ant toxin solenopsin, and the hemlock toxin coniine. wikipedia.org
The strategic value of the piperidine ring lies in its versatility. It can serve as a central scaffold for building molecular complexity, and its nitrogen atom provides a convenient handle for chemical modification, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. thieme-connect.com
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Central Nervous System (CNS) | Antipsychotics, Analgesics, Antidepressants |
| Oncology | Kinase Inhibitors, Hormone Modulators |
| Infectious Diseases | Antivirals, Antifungals, Antibacterials |
| Metabolic Disorders | Antidiabetics |
| Immunology & Inflammation | Antihistamines, Anti-inflammatory agents |
Rationale for Research Focus on 4-(N-BOC-Amino)-1-(isobutyryl)piperidine
While the broader class of piperidines is well-established, contemporary research often focuses on specifically functionalized derivatives that serve as advanced intermediates. This compound is one such molecule, designed with features that make it a valuable tool in multi-step organic synthesis.
The primary utility of this compound lies in its role as a sophisticated building block. Its parent compound, 4-amino-1-BOC-piperidine, is a known intermediate in the synthesis of various biologically active agents. chemicalbook.comguidechem.com For example, it is a starting material for creating inhibitors of the CCR5 receptor, which has applications in antiviral therapies. chemicalbook.comcaymanchem.com It is also used in the development of novel antibacterial agents and antitumor compounds. chemicalbook.comcaymanchem.com
The addition of the N-isobutyryl group to the 4-amino-1-BOC-piperidine scaffold creates a more advanced intermediate. This "pre-functionalization" allows chemists to build complex molecules more efficiently. The two nitrogen atoms are orthogonally protected; the N-BOC group can be selectively removed under acidic conditions, while the N-isobutyryl amide bond is stable under these conditions. This allows for sequential chemical modifications at the two distinct nitrogen sites, a crucial strategy in the synthesis of complex pharmaceutical targets.
The chemical versatility of this compound is rooted in its distinct structural features:
Piperidine Core: A saturated, flexible six-membered ring that provides a robust 3D scaffold.
N-Isobutyryl Group: An amide functional group on the ring nitrogen. This group influences the electronic properties of the ring nitrogen and introduces a specific steric profile. It is generally stable to many reaction conditions.
4-(N-BOC-Amino) Group: A primary amine at the 4-position protected by a tert-butoxycarbonyl (BOC) group. The BOC group is a widely used protecting group in organic synthesis because it is stable to many reagents but can be easily and cleanly removed with acid (e.g., trifluoroacetic acid). researchgate.net
This combination of functional groups allows for a directed synthetic strategy. A researcher can perform chemistry on other parts of a larger molecule, knowing the piperidine nitrogens are unreactive. Then, the BOC group can be removed to expose the C4-amine for further elaboration, such as amide bond formation or alkylation, to build molecular diversity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Amino-1-BOC-piperidine | 87120-72-7 | C10H20N2O2 | 200.28 |
| 4-(N-BOC-Amino)piperidine | 73874-95-0 | C10H20N2O2 | 200.28 |
Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For a 4-substituted piperidine derivative such as this one, the bulky 4-(N-BOC-Amino) substituent will strongly favor the equatorial position to avoid unfavorable 1,3-diaxial steric interactions.
The presence of the N-isobutyryl group introduces further conformational complexity. Acylation of the ring nitrogen creates a partial double bond character between the nitrogen and the carbonyl carbon, which can influence the ring's geometry and the energy barrier for ring inversion. nih.gov This restricted rotation around the N-C(O) amide bond can lead to the existence of different rotational isomers (rotamers). The stereochemistry and conformational preferences of piperidine rings are critical elements in drug design, as the precise three-dimensional arrangement of atoms dictates how a molecule fits into its biological target. thieme-connect.comresearchgate.net The defined stereochemical and conformational properties of this compound make it a predictable and reliable component for constructing molecules with specific spatial orientations.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOCDJUIVAAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677700 | |
| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-44-8 | |
| Record name | Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 N Boc Amino 1 Isobutyryl Piperidine
Established Synthetic Pathways for the Preparation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine
The synthesis of this compound is typically achieved through a sequential process that first prepares a key intermediate, followed by acylation.
The most common strategy for synthesizing the target compound involves a two-stage process. The first stage focuses on the preparation of the crucial intermediate, tert-butyl (piperidin-4-yl)carbamate, also known as 4-(N-Boc-amino)piperidine. The second stage involves the N-acylation of this intermediate.
Stage 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate
This key intermediate can be synthesized from several commercially available precursors, offering flexibility in the synthetic design.
From 4-Aminopiperidine (B84694): The most direct route involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). caymanchem.com This reaction selectively protects the exocyclic amino group, leaving the secondary amine of the piperidine (B6355638) ring available for subsequent functionalization.
From 1-Benzyl-4-piperidone: A longer but effective route starts with 1-benzyl-4-piperidone. google.com This precursor can be converted to an oxime, followed by reduction, Boc protection of the resulting primary amine, and finally, debenzylation via catalytic hydrogenation to yield the desired intermediate. google.com A more streamlined patent describes reacting N-benzyl-4-piperidone with an orthoformate to form a ketal, which then reacts with tert-butyl carbamate (B1207046) to generate an imine. This imine is subsequently reduced via Pd/C catalytic hydrogenation to give 4-Boc-aminopiperidine. google.com
From 4-Piperidinecarboxamide: An alternative synthesis begins with 4-piperidinecarboxamide. The secondary amine is first protected with a Boc group, followed by a Hofmann rearrangement of the amide using bromine and sodium hydroxide (B78521) to yield the primary amine intermediate. google.com
Stage 2: N-Acylation to form this compound
Once the tert-butyl (piperidin-4-yl)carbamate intermediate is obtained, the final step is the acylation of the piperidine nitrogen. This is typically achieved by reacting the intermediate with an isobutyrylating agent, such as isobutyryl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.
Table 1: Overview of Synthetic Routes to Key Intermediate tert-butyl (piperidin-4-yl)carbamate
| Starting Material | Key Transformation(s) | Advantages | Reference(s) |
| 4-Aminopiperidine | Direct Boc protection | Short and direct route | caymanchem.com |
| 1-Benzyl-4-piperidone | Imine formation, catalytic hydrogenation | Utilizes a common building block | google.com |
| 4-Piperidinecarboxamide | Boc protection, Hofmann rearrangement | Avoids certain toxic reagents | google.com |
| Isonipecotate | Alkylation, Curtius rearrangement | Allows for substitution at the 4-position | nih.gov |
Optimizing reaction conditions is crucial for maximizing yield and purity. For the N-acylation step, key parameters have been refined. The reaction is often performed in an inert solvent such as dichloromethane (B109758) (DCM) to ensure good solubility of the reactants. Carrying out the addition of isobutyryl chloride at reduced temperatures, typically between 0–5°C, is a common strategy to control the reaction's exothermicity and minimize the formation of side products. The choice and stoichiometry of the base are also critical; triethylamine is frequently used to efficiently scavenge the generated acid without interfering with the reaction. Patents focused on the synthesis of the precursor have also highlighted methods for achieving high yields suitable for industrial production. google.comgoogle.com
Novel Approaches and Methodological Advancements in Synthesis
While the established routes are reliable, research continues to explore more advanced and efficient synthetic methodologies.
The target compound, this compound, is achiral. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, the development of stereoselective methods is highly relevant for creating chiral analogs and derivatives, which are of significant interest in medicinal chemistry. Advanced strategies have been developed for the asymmetric synthesis of the piperidine core itself.
For instance, a palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc 4-piperidone (B1582916) has been reported. chemicalbook.com This method provides access to chiral piperidinyl allylic boronates, which are versatile intermediates for further stereoselective transformations. chemicalbook.com Another approach utilizes gold catalysis for the cyclization of N-homopropargyl amides to generate cyclic imidates, which can be converted to substituted piperidin-4-ols with high stereoselectivity. nih.gov Such methods are crucial for accessing specific stereoisomers of more complex piperidine-containing drug candidates.
Green chemistry principles, such as atom economy, energy efficiency, and the use of safer solvents, are increasingly being integrated into synthetic planning. The development of high-yield synthetic routes with fewer steps, as described in some patents for the precursor synthesis, aligns with the principle of maximizing atom economy and efficiency. google.comgoogle.com Furthermore, research into related catalytic processes has demonstrated the use of greener solvents. For example, cyclopentyl methyl ether (CPME), a more environmentally benign solvent, was found to be suitable in the palladium-catalyzed borylative migration of N-Boc 4-piperidone derivatives, providing high enantioselectivity. chemicalbook.com
Derivatization and Functionalization Strategies Employing this compound
A primary application of this compound is as a versatile building block for the synthesis of more complex molecules. The BOC group serves as a stable protecting group that can be selectively removed under acidic conditions to unmask a reactive primary amine.
The deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like DCM, or with methanolic HCl. rsc.org Once the BOC group is removed, the resulting free amine on the 4-position of the piperidine ring can undergo a wide range of chemical transformations.
This functionality has been exploited in the synthesis of various biologically active agents. For example, the precursor 4-(N-Boc-amino)piperidine is a documented building block for creating potent antagonists of the CCR5 receptor, which are investigated as anti-HIV agents. caymanchem.comnih.gov The derivatization often involves coupling the deprotected amine with other molecular fragments. Advanced coupling reactions, such as the Buchwald-Hartwig amination, have been employed with (N-Boc-4-amino)piperidine to link it to aryl halides, a key step in the construction of molecules like Proteolysis-targeting chimeras (PROTACs). researchgate.net Additionally, rhodium-catalyzed C-H functionalization has been used on the N-Boc-piperidine core to introduce substituents at the C2 position, demonstrating a pathway for further structural diversification. researchgate.net
Table 2: Derivatization and Functionalization Reactions
| Reaction Type | Reagents/Conditions | Functional Group Transformed | Purpose/Application | Reference(s) |
| BOC Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | N-Boc-Amine | Unmasks the primary amine for further reaction | rsc.org |
| N-Alkylation | Benzyl bromide, Et₃N | Deprotected primary amine | Synthesis of substituted piperidin-4-amines | rsc.org |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Deprotected primary amine | Coupling with aryl halides to form C-N bonds | researchgate.net |
| C-H Functionalization | Rh₂(R-TCPTAD)₄ | C2-H bond of piperidine ring | Site-selective introduction of functional groups | researchgate.net |
Selective Deprotection and Subsequent Functionalization of the N-BOC-Amino Group
The tert-butyloxycarbonyl (BOC) protecting group on the 4-amino substituent is readily and selectively removed under acidic conditions, providing a primary amine that serves as a key nucleophilic handle for a wide range of chemical transformations. This deprotection is a critical step, enabling the introduction of diverse functionalities at the C4 position of the piperidine ring.
Commonly employed acidic conditions for BOC deprotection include treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or the use of methanolic or ethereal solutions of hydrogen chloride (HCl). nih.govccsenet.org The choice of reagent and conditions can be tailored to the sensitivity of other functional groups within the molecule. For instance, milder conditions such as oxalyl chloride in methanol (B129727) have also been reported for N-Boc deprotection. nih.gov
Following deprotection, the liberated 4-amino-1-(isobutyryl)piperidine can be engaged in a variety of subsequent functionalization reactions, including acylation, sulfonylation, urea (B33335) and thiourea (B124793) formation, and reductive amination.
Acylation: The primary amine readily undergoes acylation with various acylating agents such as acid chlorides or activated esters to form the corresponding amides. For example, reaction with substituted benzoyl chlorides in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane furnishes N-benzoyl derivatives.
Sulfonylation: The synthesis of sulfonamides is achieved by reacting the deprotected amine with a range of sulfonyl chlorides. mdpi.comnih.gov These reactions are typically carried out in the presence of a base like triethylamine or potassium carbonate in an aprotic solvent. This method allows for the introduction of various aryl and alkyl sulfonyl groups.
Urea and Thiourea Formation: The nucleophilic amine can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. nih.gov These reactions are generally straightforward and proceed with high efficiency.
Reductive Amination: The primary amine can be further elaborated through reductive amination with aldehydes or ketones. youtube.comyoutube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com This two-step, one-pot process typically involves the initial formation of an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to afford secondary or tertiary amines. masterorganicchemistry.com
The following table summarizes various functionalization reactions of the 4-amino group following BOC deprotection, based on analogous systems.
| Reagent/Reaction Type | Functional Group Introduced | Typical Conditions | Reference(s) |
| Substituted Acyl Chloride | Amide | Triethylamine, Dichloromethane, rt | researchgate.net |
| Substituted Sulfonyl Chloride | Sulfonamide | Triethylamine, Dichloromethane, 0 °C to rt | mdpi.com |
| Isocyanate | Urea | Ethanol, reflux | nih.gov |
| Isothiocyanate | Thiourea | Ethanol, reflux | nih.gov |
| Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Dichloroethane, rt | masterorganicchemistry.com |
Chemical Modifications at the Piperidine Nitrogen and Isobutyryl Moiety
The N-isobutyryl group and the piperidine nitrogen to which it is attached offer additional sites for chemical modification, although these transformations are generally more challenging than those at the 4-amino position.
Reduction of the Isobutyryl Amide: The tertiary amide of the isobutyryl group can be reduced to the corresponding tertiary amine, 4-(N-BOC-amino)-1-isobutylpiperidine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgmasterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ is a highly reactive reagent and will also reduce other susceptible functional groups if present. masterorganicchemistry.comyoutube.com
Hydrolysis of the Isobutyryl Amide: While amides are generally stable, the N-isobutyryl group can be hydrolyzed under forcing basic conditions, such as refluxing with a strong base like sodium hydroxide in a suitable solvent system. umich.eduresearchgate.netarkat-usa.orgumich.edunih.gov This would yield 4-(N-BOC-amino)piperidine. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group. researchgate.netumich.edu
Reactions at the Piperidine Nitrogen: Direct modification at the piperidine nitrogen is limited due to the presence of the robust isobutyryl amide bond. However, N-dealkylation of similar N-substituted piperidines is a known metabolic pathway, often catalyzed by cytochrome P450 enzymes, suggesting that chemical methods for N-deisobutyrylation could potentially be developed. acs.org
The following table outlines potential modifications at the piperidine nitrogen and isobutyryl group.
| Transformation | Reagent/Conditions | Product | Reference(s) |
| Amide Reduction | Lithium Aluminum Hydride, THF | 4-(N-BOC-amino)-1-isobutylpiperidine | rsc.orgmasterorganicchemistry.comyoutube.com |
| Amide Hydrolysis | NaOH, H₂O/Solvent, reflux | 4-(N-BOC-amino)piperidine | umich.eduresearchgate.netarkat-usa.org |
In Vitro Biological and Pharmacological Investigations of 4 N Boc Amino 1 Isobutyryl Piperidine Derivatives
Target Identification and Mechanism of Action Studies in In Vitro Systems
The exploration of the biological effects of derivatives of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine in vitro is a critical first step in understanding their therapeutic potential. These studies are designed to identify specific molecular targets and elucidate the mechanisms through which these compounds exert their effects at a cellular level.
The affinity of a compound for various receptors is a key determinant of its pharmacological profile. For derivatives of this compound, receptor binding assays are employed to determine their potency and selectivity. These assays typically involve the use of cell lines engineered to express a specific receptor or isolated cell membranes containing the receptor of interest. The binding affinity is quantified by measuring the displacement of a radiolabeled or fluorescently tagged ligand known to bind to the receptor.
While specific binding data for this compound itself is not extensively available in public literature, studies on structurally related 4-aminopiperidine (B84694) derivatives have shown that this scaffold can be adapted to target a variety of receptors. For instance, derivatives of 4-aminopiperidine have been investigated as ligands for G-protein coupled receptors (GPCRs), such as the P2Y14 receptor. nih.gov In such studies, modifications at the 1-position of the piperidine (B6355638) ring, where the isobutyryl group resides in the title compound, are crucial for modulating receptor affinity and selectivity. nih.gov
The general procedure for a receptor binding assay involves incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the test compound. nih.gov The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
| Receptor Target | Assay Type | Key Findings for Analogous Piperidine Derivatives |
| P2Y14 Receptor | Fluorescence Binding Assay | Bridged piperidine analogues showed high affinity, with modifications at the 1-position influencing potency. nih.gov |
| Sigma-1 (σ1) Receptor | Radioligand Binding Assay | 4-(2-aminoethyl)piperidine derivatives displayed high affinity and selectivity, with the N-substituent being a key determinant. nih.gov |
| Muscarinic Receptors | Not Specified | 1,4-disubstituted piperidine derivatives are known to act as muscarinic M3 receptor antagonists. nih.gov |
Derivatives of this compound are also evaluated for their potential to inhibit the activity of specific enzymes. This is particularly relevant for therapeutic areas such as oncology and infectious diseases, where enzymes often play critical roles in disease progression. Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.
For example, piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, an essential enzyme for vitamin K2 biosynthesis in the bacterium. nih.gov In these studies, analogs are synthesized and tested for their ability to inhibit MenA activity, often using a cell-free prenyltransferase assay. nih.gov The potency of the inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). Kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides valuable information about how the inhibitor interacts with the enzyme.
Another important class of enzymes targeted by piperidine-containing molecules is protein kinases. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and selective inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net
| Enzyme Target | Assay Type | Key Findings for Analogous Piperidine Derivatives | IC50 Values for Analogs |
| MenA (M. tuberculosis) | Cell-free prenyltransferase assay | Piperidine derivatives showed inhibitory activity against MenA. nih.gov | Varies with structural modification. |
| Protein Kinase B (PKB/Akt) | Kinase Inhibition Assay | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were potent and selective inhibitors. nih.govresearchgate.net | Nanomolar range for potent analogs. |
| Butyrylcholinesterase (BChE) | Ellman's method | Indazole derivatives with piperidine moieties showed potent inhibition. acs.org | Varies with substitution pattern. |
To understand the functional consequences of receptor binding or enzyme inhibition, the effects of this compound derivatives are investigated in isolated cell lines. These studies help to elucidate how these compounds modulate specific cellular signaling pathways.
For example, if a derivative is found to inhibit PKB/Akt, its effect on downstream signaling can be assessed by measuring the phosphorylation status of PKB substrates like GSK3β or FOXO transcription factors in cancer cell lines. nih.govresearchgate.net Similarly, for compounds targeting GPCRs, downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production can be monitored.
In the context of σ1 receptor ligands, the antiproliferative effects of aminoethyl-substituted piperidine derivatives have been evaluated in human non-small cell lung cancer cells (A427) and androgen-negative human prostate cancer cells (DU145). nih.gov These studies revealed that certain derivatives could inhibit cell growth to a similar or even greater extent than known σ1 receptor antagonists like haloperidol. nih.gov
Structure-Activity Relationship (SAR) Studies of Analogs Derived from this compound
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For derivatives of this compound, SAR studies provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.
The core structure of this compound offers several points for chemical modification. The isobutyryl group at the 1-position, the BOC-protected amino group at the 4-position, and the piperidine ring itself can all be altered to explore the SAR.
Studies on related piperidine derivatives have demonstrated clear SAR trends. For instance, in the development of MenA inhibitors, modifications to the substituent attached to the piperidine nitrogen (equivalent to the isobutyryl group) significantly impacted inhibitory potency. nih.gov Similarly, in the case of σ1 receptor ligands, the nature of the substituent on the piperidine nitrogen was found to be critical for affinity and selectivity. nih.gov 1-Methylpiperidines, for example, exhibited high σ1 receptor affinity, whereas compounds with a proton, a tosyl group, or an ethyl group at this position had considerably lower affinity. nih.gov
The BOC group at the 4-amino position serves as a protecting group during synthesis, but its removal or replacement with other functionalities is a key step in generating final active compounds. The nature of the substituent at this position is often critical for interaction with the biological target. For example, in PKB/Akt inhibitors, a carboxamide linkage at the 4-position was found to be crucial for oral bioavailability and in vivo efficacy. nih.govresearchgate.net
| Structural Modification | Position | Effect on Biological Activity (in Analogous Series) |
| Variation of N-acyl group | 1-position | Modulates receptor affinity and enzyme inhibitory potency. nih.govnih.gov |
| Removal/replacement of BOC group | 4-position | Essential for generating the active pharmacophore. nih.govresearchgate.net |
| Introduction of different substituents on the 4-amino group | 4-position | Crucial for target interaction and pharmacokinetic properties. nih.govresearchgate.net |
Pharmacophore modeling is a computational approach that uses the SAR data to create a three-dimensional model of the essential structural features required for biological activity. babrone.edu.innih.gov This model, or pharmacophore, typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, along with their spatial relationships.
Based on the SAR of piperidine derivatives, pharmacophore models can be developed to guide the design of new, more potent, and selective ligands. For instance, a pharmacophore model for σ1 receptor ligands might include a basic amine (from the piperidine nitrogen), a hydrophobic region (from the N-substituent), and other features that are found to be important for binding. nih.gov The model developed by Glennon and co-workers for sigma-1 receptor ligands suggests the presence of two hydrophobic pockets connected by a central basic core. nih.gov
These models are then used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore, or to guide the rational design of novel analogs of this compound with improved properties. The integration of pharmacophore modeling with molecular docking and molecular dynamics simulations can provide further insights into the binding modes of these ligands at their respective targets, facilitating a more efficient drug discovery process. nih.govdergipark.org.tr
Advanced Analytical and Spectroscopic Methodologies for the Characterization of 4 N Boc Amino 1 Isobutyryl Piperidine in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular skeleton, while advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity.
The NMR spectra of N-acylpiperidines, such as the target compound, are often complex due to two primary conformational phenomena: the ring inversion of the piperidine (B6355638) core and the restricted rotation around the N-C(O) amide bonds. nih.govrsc.org The isobutyryl group at the N1 position and the BOC-amino group at the C4 position introduce distinct rotational barriers. The partial double bond character of the N-isobutyryl amide bond can lead to the presence of rotamers, which may be observable as separate sets of signals on the NMR timescale, particularly at low temperatures. nih.govcopernicus.org Similarly, rotation around the carbamate (B1207046) C-N bond can also be restricted. researchgate.net
The piperidine ring itself typically adopts a chair conformation to minimize steric strain. The orientation (axial vs. equatorial) of the substituents at the C4 and N1 positions significantly influences the chemical shifts of the ring protons and carbons. nih.govresearchgate.net For N-acylpiperidines, there is a known pseudoallylic strain that can influence the conformational preference of substituents. nih.gov
¹H NMR: The proton spectrum would be expected to show distinct signals for the protons of the piperidine ring, the isobutyryl group, and the BOC protecting group. The protons on the piperidine ring (positions 2, 3, 5, and 6) would appear as complex multiplets due to geminal and vicinal coupling. The methine proton at C4, adjacent to the nitrogen of the BOC-amino group, would likely appear as a distinct multiplet. The tert-butyl group of the BOC moiety would yield a sharp singlet integrating to nine protons, while the isobutyryl group would show a septet for the CH proton and a doublet for the two methyl groups.
¹³C NMR: The carbon spectrum provides key information about the chemical environment of each carbon atom. The carbonyl carbons of the isobutyryl amide and the BOC-carbamate would resonate at characteristic downfield shifts (typically in the range of 155-175 ppm). mdpi.comnih.gov The carbons of the piperidine ring would appear in the aliphatic region, with their specific shifts dependent on the ring conformation and substituent effects. researchgate.netmdpi.com
A summary of anticipated NMR data is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar N-acyl and N-BOC piperidine structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine H2/H6 | 3.0 - 4.5 (multiplet) | ~40-45 |
| Piperidine H3/H5 | 1.2 - 2.2 (multiplet) | ~30-35 |
| Piperidine H4 | 3.5 - 4.0 (multiplet) | ~45-50 |
| BOC Group (CH₃)₃C- | ~1.45 (singlet) | ~28.5 |
| BOC Group -(CH₃)₃C - | - | ~80 |
| BOC Group -O-C =O | - | ~155 |
| Isobutyryl -CH- | 2.8 - 3.2 (septet) | ~35 |
| Isobutyryl -CH(CH₃)₂ | ~1.1 (doublet) | ~19-20 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis of Reaction Intermediates
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙).
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information and is instrumental in identifying reaction intermediates during synthesis. rsc.org For the target compound, several characteristic fragmentation pathways are expected under collision-induced dissociation (CID).
Loss of the BOC Group: The tert-butoxycarbonyl (BOC) group is notoriously labile in the mass spectrometer. A primary fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) to yield an [M+H-56]⁺ ion. nih.govreddit.com A subsequent or alternative loss of carbon dioxide (44 Da) can also occur, leading to the complete loss of the BOC group as isobutylene and CO₂, resulting in an [M+H-100]⁺ fragment. nih.gov
α-Cleavage: Cleavage of the bonds adjacent (alpha) to the piperidine nitrogen is a common fragmentation pattern for amines and their derivatives. libretexts.orglibretexts.org This can lead to the fragmentation of the piperidine ring itself.
Loss of the Isobutyryl Group: Cleavage of the amide bond can result in the loss of the isobutyryl group (C₄H₇O, 71 Da) or isobutyraldehyde (B47883) (72 Da).
These fragmentation patterns are highly useful for monitoring the progress of a synthesis. For instance, in the final step involving the acylation of 4-(N-BOC-Amino)piperidine with isobutyryl chloride, MS can be used to track the disappearance of the starting material and the appearance of the product, confirming the addition of the isobutyryl group by observing the corresponding mass shift.
Table 2: Predicted ESI-MS/MS Fragmentation for this compound (Molecular Weight: 270.38)
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
|---|---|---|---|
| 271.21 | 215.15 | 56.06 (C₄H₈) | Loss of isobutylene from the BOC group. |
| 271.21 | 171.16 | 100.05 (C₅H₈O₂) | Complete loss of the BOC group. |
| 271.21 | 200.16 | 71.04 (C₄H₇O) | Loss of the isobutyryl radical. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. This technique can unambiguously determine bond lengths, bond angles, and torsional angles, revealing the precise conformation of the molecule. For this compound, which is achiral, the primary utility of X-ray crystallography would be to confirm the molecular connectivity and establish its solid-state conformation and packing.
Studies on similar N-BOC protected piperidine structures have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov X-ray analysis would confirm this and reveal the precise orientation of the equatorial and axial substituents. It would also detail the planarity of the amide and carbamate groups and their orientation relative to the piperidine ring. researchgate.net Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H of the carbamate and the carbonyl oxygen of the amide or carbamate), which govern the crystal packing arrangement.
Advanced Chromatographic Separations (e.g., Chiral HPLC, SFC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for assessing the purity of a synthesized compound. While this compound is achiral, these chromatographic methods are crucial for quantifying its purity by separating it from starting materials, by-products, and other impurities.
For the analysis of related aminopiperidine compounds, which often lack a strong UV chromophore, pre-column derivatization is a common strategy to enhance detection by a UV detector. researchgate.netnih.govgoogle.com However, the presence of the BOC and isobutyryl carbonyl groups in the target molecule may provide sufficient UV absorbance at low wavelengths (around 210-220 nm) for detection. A more universal detection method like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) could also be employed.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for the analysis and purification of small molecules. nsf.govnih.gov SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical CO₂ as the primary mobile phase. researchgate.nettandfonline.com For polar compounds like piperidine derivatives, SFC can offer unique selectivity and high efficiency. nsf.govnih.gov
Should a chiral center be introduced into the molecule or its precursors, chiral HPLC and chiral SFC would be the methods of choice for assessing enantiomeric purity. researchgate.netmdpi.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. tandfonline.commdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.
For this compound, the IR spectrum would be dominated by absorptions corresponding to the carbamate and amide functionalities.
N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the BOC-protected amine.
C-H Stretches: Absorptions just below 3000 cm⁻¹ from the aliphatic C-H bonds of the piperidine ring and isobutyryl group.
C=O Stretches: Two distinct and strong carbonyl (C=O) stretching bands would be expected. The carbamate carbonyl of the BOC group typically appears around 1680-1720 cm⁻¹. rsc.org The tertiary amide carbonyl of the isobutyryl group would appear at a lower frequency, typically around 1630-1660 cm⁻¹. The presence of these two distinct peaks is a strong indicator of the compound's structure.
C-N Stretches: Absorptions in the 1200-1300 cm⁻¹ region corresponding to C-N stretching.
FTIR is also a powerful tool for real-time reaction monitoring. nih.gov For example, during the acylation of 4-(N-BOC-Amino)piperidine, one could monitor the disappearance of the N-H bend of the starting secondary amine and the simultaneous appearance of the strong C=O absorption band of the newly formed tertiary amide. derpharmachemica.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amine (BOC) | N-H Stretch | 3300 - 3400 |
| Alkane (Piperidine, Isobutyryl) | C-H Stretch | 2850 - 2980 |
| Carbamate (BOC) | C=O Stretch | 1680 - 1720 |
| Tertiary Amide (Isobutyryl) | C=O Stretch | 1630 - 1660 |
| Amine | N-H Bend | 1500 - 1550 |
Computational and Theoretical Studies on 4 N Boc Amino 1 Isobutyryl Piperidine and Its Derivatives
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in medicinal chemistry for predicting how a ligand, such as a derivative of 4-(N-BOC-amino)-1-(isobutyryl)piperidine, might interact with a biological target, typically a protein or enzyme. These computational techniques are crucial for structure-based drug design.
Docking studies on piperidine-based compounds have been successfully employed to elucidate their binding modes with various biological targets. For instance, in the study of sigma receptor 1 (S1R) ligands, docking simulations revealed that piperidine (B6355638) derivatives effectively occupy a central core and two hydrophobic binding pockets within the receptor. nih.gov This linear arrangement within the binding site is a common feature observed for potent S1R ligands. nih.gov Such simulations are often performed using software like Maestro from Schrödinger, where ligands are prepared to mimic physiological conditions (e.g., pH 7.4) before being docked into the receptor's active site. nih.gov
Further research on butyrylcholinesterase (BuChE) inhibitors, a target for Alzheimer's disease treatment, utilized molecular docking to understand the selectivity of newly synthesized analogs. nih.gov These simulations showed that the inhibitor interacts with several key amino acid residues in the active site gorge of BuChE, which likely accounts for its selective binding pattern. nih.gov The insights gained from these predictive binding poses are invaluable for the rational optimization of lead compounds to enhance their affinity and selectivity. nih.gov
| Target Protein | Piperidine Derivative Class | Key Interactions Observed in Docking | Predicted Contribution | Reference |
| Sigma 1 Receptor (S1R) | Piperidine/piperazine-based compounds | Occupies central core and two hydrophobic pockets | High affinity and agonist activity | nih.gov |
| Butyrylcholinesterase (BuChE) | N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govnih.govdioxole-5-carboxamides | Interaction with residues in the active site gorge | Selectivity and competitive inhibition | nih.gov |
This table presents representative findings from molecular docking studies on various piperidine derivatives to illustrate the utility of this computational method.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules. For derivatives of this compound, these methods can predict molecular geometry, charge distribution, and reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis helps in elucidating charge delocalization arising from intramolecular interactions. researchgate.net Quantum chemical calculations can also be applied to optimize reaction conditions by identifying energy barriers for processes like the deprotection of the BOC group, which typically occurs under acidic conditions.
| Parameter | Description | Significance for Reactivity | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (nucleophilicity). | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electrophilicity). | researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | researchgate.net |
This table outlines key parameters derived from quantum chemical calculations and their importance in understanding the chemical behavior of molecules like this compound derivatives.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the possible shapes (conformers) a molecule can adopt and its dynamic behavior over time.
For the piperidine ring system, the chair conformation is generally the most stable. However, the presence of substituents can influence the equilibrium between different conformers. In N-acylpiperidines, a significant number of structures have been observed in a less stable twist-boat conformation when bound to a protein, suggesting that the protein-ligand interactions can stabilize thermodynamically unfavorable conformations. nih.gov The orientation of substituents on the piperidine ring (axial vs. equatorial) is critical. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, for compounds with polar substituents, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer due to electrostatic interactions. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in a molecule over a period of time. These simulations are used to assess the stability of a ligand within a protein's binding site and to identify crucial amino acid residues that maintain the interaction. nih.govrsc.org For example, MD simulations performed on a novel piperidine-based S1R agonist helped to confirm the stability of its binding pose and revealed the key interactions responsible for its high affinity. nih.govnih.gov
| Piperidine Ring Conformation | Substituent Orientation | Key Influencing Factors | Significance | Reference |
| Chair | Equatorial | Steric bulk of substituents | Generally the most stable ground-state conformation. | nih.govnih.gov |
| Chair | Axial | Electrostatic interactions (e.g., after protonation) | Can become favored in polar environments or with specific substitution patterns. | nih.gov |
| Twist-Boat | N/A | Protein-ligand interactions | Less stable, but can be adopted upon binding to a biological target. | nih.gov |
This table summarizes the common conformations of the piperidine ring and the factors that influence their stability, which is critical for understanding the structure of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive In Vitro Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of untested molecules, thereby prioritizing synthetic efforts. nih.govtandfonline.com
QSAR studies on piperidine derivatives have been conducted for various biological endpoints, including insecticidal toxicity, anticancer activity, and enzyme inhibition. nih.govnih.govtandfonline.comresearchgate.net The general workflow involves calculating a set of molecular descriptors (which quantify various electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various machine learning approaches, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govtandfonline.com
For example, a QSAR study on furan-pyrazole piperidine derivatives as Akt1 inhibitors successfully developed models based on 2D and 3D autocorrelation descriptors. nih.govtandfonline.com The robustness and predictive power of these models were rigorously evaluated using internal and external validation techniques, yielding high correlation coefficients (r²) and other statistical metrics that confirmed their reliability. nih.gov Such validated QSAR models can serve as valuable tools for designing new, potentially more potent piperidine-based therapeutic agents. tandfonline.com
| QSAR Model Parameter | Description | Value for Akt1 Inhibition Model | Significance | Reference |
| r² | Coefficient of determination (Training set) | 0.742 - 0.832 | Measures the goodness of fit of the model. | nih.gov |
| Q²_LOO | Cross-validated r² (Leave-one-out) | 0.684 - 0.796 | Indicates the internal predictive ability of the model. | nih.gov |
| RMSE | Root Mean Square Error | 0.247 - 0.299 | Represents the standard deviation of the prediction errors. | nih.gov |
| F | F-test value | 32.283 - 57.578 | Indicates the statistical significance of the model. | nih.gov |
This table displays the statistical validation parameters for a representative QSAR model developed for a series of piperidine derivatives, demonstrating the predictive power of such models.
Emerging Research Directions and Future Perspectives for 4 N Boc Amino 1 Isobutyryl Piperidine in Chemical and Biomedical Sciences
Potential for the Development of Novel Molecular Probes and Chemical Tools
The structure of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine is well-suited for the development of novel molecular probes and chemical tools for studying biological systems. The piperidine (B6355638) scaffold itself has been successfully incorporated into fluorescent probes for biological imaging. researchgate.net The presence of the BOC-protected amine and the isobutyryl group offers distinct advantages for creating sophisticated molecular instruments.
The BOC group is a widely used protecting group in organic synthesis, known for its stability under many conditions and its straightforward removal under acidic conditions. fishersci.co.ukorganic-chemistry.orgwikipedia.org This feature is particularly valuable in the multi-step synthesis of complex molecular probes. For instance, the BOC-protected amine can be deprotected to reveal a primary amine, which can then be selectively coupled to a fluorophore, a biotin (B1667282) tag, or other reporter molecules. This modular approach allows for the late-stage functionalization of the molecule, enabling the creation of a diverse range of probes from a common intermediate.
Furthermore, the isobutyryl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. fiveable.me In the context of molecular probes, this group could be modified to fine-tune solubility, cell permeability, and target engagement. The development of probes based on this scaffold could aid in visualizing biological processes in real-time and identifying new therapeutic targets. For example, piperazine-based fluorescent probes have been developed for the detection of hydrogen sulfide. researchgate.netrsc.org
Integration into High-Throughput Synthesis and Screening Libraries
High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. wikipedia.orgnih.gov The synthesis of diverse libraries of compounds is crucial for identifying new hit and lead compounds. This compound is an ideal candidate for inclusion in combinatorial chemistry efforts to generate extensive libraries of piperidine derivatives. combichemistry.comnih.gov
The dual functionality of the molecule allows for diversification at two key positions. The BOC-protected amine can be deprotected and subsequently acylated, alkylated, or coupled with a wide array of building blocks. nih.gov Similarly, the isobutyryl group at the 1-position of the piperidine ring can be varied. This two-pronged approach enables the rapid generation of a large number of structurally related compounds. The use of solid-phase synthesis, a common technique in combinatorial chemistry, could be employed to streamline the production of these libraries. wikipedia.org
The resulting libraries of piperidine derivatives could then be screened against a multitude of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes, where the piperidine motif is known to be a privileged scaffold. nih.gov The structural diversity generated from this single precursor could significantly increase the probability of discovering novel bioactive molecules.
Exploration of New Synthetic Methodologies and Catalytic Approaches
The synthesis of substituted piperidines is a mature field, but the development of more efficient, stereoselective, and environmentally friendly methods remains an active area of research. mdma.chnih.govajchem-a.com Recent years have seen significant advances in catalytic methods for the synthesis and functionalization of piperidines, including enantioselective approaches that are critical for producing single-enantiomer drugs. researchgate.netnih.govsnnu.edu.cn
Future research could focus on developing novel catalytic methods for the synthesis of this compound and its analogs. For instance, catalytic C-H functionalization could provide a more direct and atom-economical route to introduce the isobutyryl group or other functionalities onto the piperidine ring. nih.gov Furthermore, the development of catalytic methods for the asymmetric synthesis of this compound would be highly valuable, providing access to enantiomerically pure building blocks for chiral drug synthesis.
The exploration of flow chemistry for the synthesis of piperidine derivatives is another promising direction. acs.org Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods. Developing a robust flow synthesis for this compound would facilitate its large-scale production for various applications.
Interdisciplinary Research Avenues Involving this compound
The unique structural features of this compound also open doors for its application in interdisciplinary fields beyond traditional medicinal chemistry, such as materials science and supramolecular chemistry.
Materials Science: Functionalized piperidines are being explored for the development of advanced materials. For example, piperidinium-functionalized polymers have been synthesized for use as alkaline anion exchange membranes (AAEMs) in fuel cells. rsc.org The incorporation of this compound into polymer backbones could lead to new materials with tailored properties. After deprotection of the BOC group, the resulting primary amine could be used for cross-linking or for grafting other functional groups, leading to materials with tunable mechanical, thermal, and conductive properties. Piperidine-based polymers have also shown interesting temperature-responsive behaviors. acs.org
Supramolecular Chemistry: Supramolecular assemblies are ordered structures formed through non-covalent interactions. These assemblies have applications in drug delivery, sensing, and catalysis. nih.gov While piperazine, a related heterocycle, has been shown to form supramolecular hydrogen-bonded networks, the potential of piperidine derivatives in this area is also significant. rsc.org The N-H group of the piperidine ring and the carbonyl group of the isobutyryl moiety in this compound can participate in hydrogen bonding, a key driving force for self-assembly. By designing appropriate complementary molecules, it may be possible to create novel supramolecular architectures with this piperidine derivative as a key building block.
Q & A
Basic: What are the optimal synthetic routes for 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, and how can reaction yields be improved?
Answer:
The synthesis typically involves multi-step processes, starting with Boc protection of the piperidine nitrogen followed by isobutyryl group introduction. Key steps include:
- Protection : Use Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base to protect the amine group .
- Acylation : React with isobutyryl chloride under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize side reactions .
Optimization Strategies : - Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Selection : Use THF or DCM for improved solubility of intermediates .
- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) to achieve >98% purity .
Basic: Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
Key Techniques :
- GC-MS : Monitors reaction progress via retention time (e.g., 7.94 min) and fragmentation patterns (base peaks at m/z 57, 83, 93) .
- FTIR-ATR : Confirms Boc and isobutyryl groups via C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- HPLC-TOF : Validates molecular weight (Δppm <1.5) and purity .
Data Interpretation : - Cross-validate NMR (¹H/¹³C) shifts with computational predictions (e.g., DFT calculations for HOMO-LUMO analysis) .
Advanced: How does the stability of this compound vary under different experimental conditions?
Answer:
- Thermal Stability : Stable at 25°C but decomposes above 80°C, releasing CO and NOₓ gases .
- pH Sensitivity : Boc group hydrolyzes under acidic conditions (pH <3); use neutral buffers for biological assays .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced: What mechanisms underlie its reported biological activity, and how can structure-activity relationships (SAR) be explored?
Answer:
- Mechanism : The Boc group stabilizes the piperidine ring, while the isobutyryl moiety modulates interactions with enzymes (e.g., kinase inhibition via hydrogen bonding) .
- SAR Strategies :
- Analog Synthesis : Replace isobutyryl with acetyl or benzoyl groups to assess steric/electronic effects .
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like bromodomains .
Advanced: How can computational methods predict reactivity and guide experimental design?
Answer:
- Reactivity Prediction : Apply DFT (e.g., Gaussian 16) to model transition states for Boc deprotection or acylation steps .
- Reaction Optimization : Use ICReDD’s quantum chemical calculations to identify energy barriers and optimize solvent/reagent choices .
Basic: How should researchers address contradictions in purity data from different analytical methods?
Answer:
- Cross-Validation : Compare GC-MS (volatility-based) with HPLC-TOF (polarity-based) to detect low-level impurities .
- Quantitative NMR : Use ¹H-NMR with internal standards (e.g., TMS) for absolute purity assessment .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Answer:
- Heat Dissipation : Use continuous flow reactors for exothermic acylation steps to prevent thermal degradation .
- Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) for cost-effective scale-up .
Advanced: How can degradation products be identified and mitigated during long-term storage?
Answer:
- LC-MS/MS : Monitor for m/z 228.3 (Boc-deprotected piperidine) and 72.1 (tert-butyl fragment) .
- Stabilizers : Add antioxidants (e.g., BHT) to storage solutions to inhibit oxidative decomposition .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/skin contact .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How does this compound compare structurally and functionally to other Boc-protected piperidine derivatives?
Answer:
-
Functional Comparison :
Compound Key Feature Application 1-Boc-4-anilinopiperidine Aniline substitution Kinase inhibitor synthesis 1-Boc-3-aminopyrrolidine 5-membered ring Peptidomimetic studies -
Reactivity : The isobutyryl group enhances lipophilicity, improving blood-brain barrier penetration compared to acetyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
